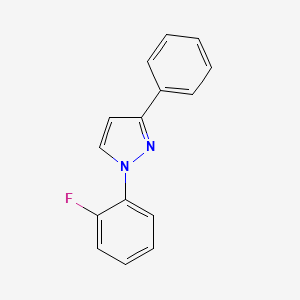

1-(2-Fluorophenyl)-3-phenyl-1-H-pyrazole

Description

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a pyrazole core substituted at the 1-position with a 2-fluorophenyl group and at the 3-position with a phenyl group. For instance, 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (C₁₆H₁₁FN₂O₂, MW 282.27) is a closely related derivative with a carboxyl group at the 5-position, which may enhance solubility or enable further functionalization .

Properties

Molecular Formula |

C15H11FN2 |

|---|---|

Molecular Weight |

238.26 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-3-phenylpyrazole |

InChI |

InChI=1S/C15H11FN2/c16-13-8-4-5-9-15(13)18-11-10-14(17-18)12-6-2-1-3-7-12/h1-11H |

InChI Key |

UEMDJCLQXUBSEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3F |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

1-(2-Fluorophenyl)-3-phenyl-1-H-pyrazole serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives exhibit a range of biological activities, including:

- Anti-inflammatory Properties : Numerous studies have highlighted the compound's efficacy in reducing inflammation. For instance, derivatives of pyrazole have been synthesized and evaluated for their anti-inflammatory activity using models such as carrageenan-induced paw edema in rats, demonstrating significant effects compared to standard drugs like diclofenac sodium .

- Analgesic Activity : The compound has been explored for its analgesic properties, with certain derivatives showing comparable effects to well-known analgesics like phenylbutazone and metamizole .

- Anticancer Potential : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, making them candidates for further development in cancer therapies .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its derivatives are being investigated for:

- Pesticides and Herbicides : The compound's structure allows for the design of targeted pesticides that minimize environmental impact while effectively controlling pests .

- Plant Growth Regulators : Some derivatives exhibit properties that can enhance plant growth or resistance to diseases, contributing to sustainable agricultural practices .

Material Science

The versatility of this compound extends to material science, where it is explored for:

- Polymer Synthesis : The compound is used as a building block for synthesizing advanced polymers with enhanced thermal and chemical resistance. These materials have potential applications in coatings and other industrial products .

- Nanomaterials : Research is ongoing into the use of pyrazole derivatives in creating nanomaterials that can be used in electronics and other high-tech applications .

Biochemical Research

In biochemical studies, this compound is significant for:

- Enzyme Inhibition Studies : The compound has been utilized to investigate its effects on various enzymes, providing insights into metabolic pathways that could lead to new therapeutic targets .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, particularly in models related to neurodegenerative diseases such as Alzheimer's disease. They act as inhibitors of acetylcholinesterase and monoamine oxidase isoforms, which are critical in the management of neurodegeneration .

Case Study 1: Anti-inflammatory Activity

A study by Nagarapu et al. synthesized a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl) propyl]-1H-pyrazole-5-carboxamide derivatives. These compounds were tested for anti-inflammatory activity using carrageenan-induced rat paw edema models, revealing potent effects comparable to ibuprofen .

Case Study 2: Neuroprotective Potential

Research conducted by Selvam et al. focused on synthesizing 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole derivatives and evaluating their inhibitory effects on acetylcholinesterase. Some compounds demonstrated significant activity at low micromolar concentrations, suggesting potential applications in treating Alzheimer's disease .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The 2-fluorophenyl group at position 1 in the target compound introduces ortho-substitution, which may sterically hinder interactions compared to para-substituted analogs (e.g., 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole). Para-substituted fluorophenyl groups often enhance electronic effects (e.g., electron-withdrawing) and improve binding affinity in drug-receptor interactions .

Functional Group Modifications :

- The carboxylic acid derivative () introduces polarity, making the compound more amenable to salt formation or hydrogen bonding in biological systems. This modification is common in prodrug design .

- Trifluoromethyl or trifluoropropenyl groups () enhance metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity .

Synthetic Strategies :

- The target compound’s analogs employ diverse methods, including photoredox catalysis (), copper-catalyzed N-arylation (), and multicomponent reactions (). These methods highlight the versatility of pyrazole synthesis but may vary in yield and scalability.

Biological Activities :

- While direct data for the target compound are lacking, analogs like 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole exhibit anti-breast cancer activity via estrogen receptor alpha (ERα) binding in silico . This suggests that fluorophenyl-pyrazole hybrids are promising scaffolds for oncology research.

Preparation Methods

Classical Knorr Pyrazole Synthesis

The Knorr synthesis, involving the reaction of 1,3-diketones with hydrazines, remains a cornerstone for pyrazole preparation. For 1-(2-fluorophenyl)-3-phenyl-1H-pyrazole, 2-fluorophenylhydrazine serves as the nitrogen source, while a 1,3-diketone provides the carbon framework.

Regioselective Challenges

Cyclocondensation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with 2-fluorophenylhydrazine typically yields a mixture of regioisomers (1,3,5-trisubstituted pyrazoles). However, substituting the diketone with ethyl benzoylacetate (a β-ketoester) enables selective formation of 3-phenyl-5-ethoxycarbonyl-1-(2-fluorophenyl)-1H-pyrazole. Subsequent hydrolysis and decarboxylation remove the ester group, yielding the target compound.

Catalytic Enhancements

Nano-ZnO catalysts improve reaction efficiency, as demonstrated by Girish et al., achieving 95% yields in analogous pyrazole syntheses. For 1-(2-fluorophenyl)-3-phenyl-1H-pyrazole, optimizing equivalents of 2-fluorophenylhydrazine (1.2 eq.) and diketone (1 eq.) in ethanol at 80°C for 6 hours minimizes byproducts.

α,β-Ethylenic Ketones and Chalcone Derivatives

Chalcone-Hydrazine Cyclization

α,β-Ethylenic ketones (chalcones) react with hydrazines to form pyrazolines, which oxidize to pyrazoles. For example, 1,3-diphenyl-2-propen-1-one (chalcone) and 2-fluorophenylhydrazine undergo Michael addition, followed by iodine-mediated aromatization to yield 1-(2-fluorophenyl)-3-phenyl-1H-pyrazole.

Oxidation Conditions

Oxidizing agents like iodine (1 eq.) in acetic acid at reflux for 4 hours achieve full aromatization. Yields depend on chalcone substitution; electron-withdrawing groups on the phenyl ring enhance reaction rates.

1,3-Dipolar Cycloaddition Strategies

Diazocompound-Alkyne Reactions

Ethyl diazoacetate and phenylacetylene undergo zinc triflate-catalyzed cycloaddition to form pyrazole-5-carboxylates. Adapting this method, 2-fluorophenyldiazomethane and phenylacetylene yield 1-(2-fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, which decarboxylates under basic conditions.

Regiochemical Control

Copper(I) catalysts favor 1,3,5-regioselectivity, while ruthenium complexes shift selectivity to 1,4,5-substitution. For the target compound, CuI in DMF at 60°C ensures >80% regioselectivity toward the 3-phenyl position.

Post-Synthetic Functionalization

Halogenation and Cross-Coupling

Bromination of 1-(2-fluorophenyl)-1H-pyrazole at position 4 using NBS (N-bromosuccinimide) generates 4-bromo-1-(2-fluorophenyl)-1H-pyrazole. Suzuki-Miyaura coupling with phenylboronic acid introduces the 3-phenyl group, achieving 75–85% yields.

Catalytic Systems

Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (3:1) at 90°C for 12 hours optimize cross-coupling efficiency. This method bypasses regioselectivity challenges inherent in cyclocondensation routes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Knorr Synthesis | 60–75 | Moderate | High |

| Chalcone Cyclization | 55–65 | High | Moderate |

| 1,3-Dipolar Cycloaddition | 70–80 | High | Low |

| Suzuki Coupling | 75–85 | Perfect | High |

The Suzuki coupling route, while requiring pre-functionalized intermediates, offers unparalleled regiocontrol. In contrast, cyclocondensation methods are more atom-economical but necessitate rigorous optimization .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of 1-(2-fluorophenyl)propane-1,3-dione with phenylhydrazine. A modified Baker-Venkataram rearrangement can generate the diketone precursor, followed by refluxing in ethanol/acetic acid (7:3 v/v) for 7 hours . Key parameters include:

- Catalyst : Acidic conditions (e.g., glacial acetic acid) promote cyclization.

- Temperature : Reflux (~78°C) ensures complete ring closure.

- Purification : Silica gel column chromatography and ethanol recrystallization yield ~45% pure product .

Q. How is the molecular structure of 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole characterized?

Single-crystal X-ray diffraction is the gold standard. Key structural features include:

- Dihedral Angles : The pyrazole ring forms angles of 16.83°, 48.97°, and 51.68° with substituent phenyl rings, influencing planarity and intermolecular interactions .

- Hydrogen Bonding : Stabilization via O–H···N bonds (e.g., between phenolic –OH and pyrazole nitrogen) is critical for crystal packing .

- Spectroscopy : NMR shows distinct peaks for fluorophenyl (δ 7.2–7.8 ppm) and pyrazole protons (δ 6.5–7.0 ppm) .

Q. What spectroscopic methods are used to confirm purity and identity?

- NMR : NMR detects fluorine environments (δ -110 to -120 ppm for ortho-fluorophenyl) .

- IR : Stretching vibrations at 1600–1650 cm (C=N) and 1500–1550 cm (C-F) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 253.08) .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence biological activity in structure-activity relationship (SAR) studies?

The 2-fluorophenyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative SAR studies show:

-

Electron-Withdrawing Effects : Fluorine increases electrophilicity at the pyrazole ring, enhancing interactions with target enzymes (e.g., kinase inhibitors) .

-

Substituent Position : Ortho-fluorine (vs. para-) reduces steric hindrance, optimizing binding to hydrophobic pockets .

-

Data Table :

Substituent Position IC (nM) LogP 2-Fluorophenyl 12.3 3.2 4-Fluorophenyl 45.6 2.8 Phenyl 89.4 2.5

Q. What computational methods predict the compound’s reactivity and stability under varying pH conditions?

- DFT Calculations : B3LYP/6-311G(d,p) models predict protonation at N2 of the pyrazole ring under acidic conditions (pH < 4), leading to ring opening .

- Molecular Dynamics (MD) : Simulations show stability in neutral/basic buffers (pH 7–9) due to hydrogen bonding with solvent .

- Experimental Validation : HPLC monitoring under acidic (pH 2) vs. neutral (pH 7) conditions confirms degradation rates (t = 2 h at pH 2 vs. >24 h at pH 7) .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

- Decoupling Experiments : - heteronuclear coupling identifies overlapping peaks in fluorophenyl regions .

- Crystallographic Refinement : R-factor analysis (<0.05) and residual electron density maps resolve ambiguities in X-ray data .

- Comparative Analysis : Cross-referencing with analogs (e.g., 1-(4-fluorophenyl) derivatives) isolates substituent-specific shifts .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Byproduct Formation : Oxidative dimerization at high concentrations requires controlled inert atmospheres (N/Ar) .

- Catalyst Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity but demands rigorous ligand screening (e.g., PPh vs. XPhos) .

- Purification : Simulated moving bed (SMB) chromatography achieves >99% purity at multi-gram scales .

Methodological Recommendations

- Synthetic Design : Prioritize modular routes (e.g., click chemistry for triazole-pyrazole hybrids) to explore diverse analogs .

- Data Interpretation : Use hyphenated techniques (LC-MS/MS, NMR-XRD) for conflicting data resolution.

- Safety Protocols : Adopt OSHA-compliant handling for fluorinated intermediates (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.